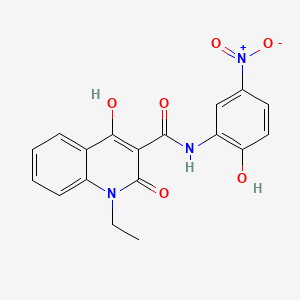![molecular formula C30H33N3O2S2 B12009189 (5Z)-3-cyclohexyl-5-{[3-(3-isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one CAS No. 623936-35-6](/img/structure/B12009189.png)
(5Z)-3-cyclohexyl-5-{[3-(3-isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- The compound is a 1,3-thiazolidin-4-one derivative with a unique structure.
- It contains a five-membered ring with sulfur at the first position and nitrogen at the third position.
- The presence of sulfur enhances its pharmacological properties, making it valuable for drug design.
Métodos De Preparación
- Synthetic routes for this compound involve multicomponent reactions, click chemistry, nano-catalysis, and green chemistry.
- Reaction conditions may vary, but microwave irradiation has been used for efficient synthesis.
- Industrial production methods are not widely reported, as this compound is primarily studied in research settings.
Análisis De Reacciones Químicas
- The compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include hydrazine, thionyl chloride, and various aldehydes or ketones.
- Major products formed depend on the specific reaction conditions and substituents.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for more complex molecules due to its versatile reactivity.
Biology: Investigated for potential biological activities, such as anticancer, antimicrobial, and antioxidant effects.
Medicine: Research focuses on its potential as a drug candidate, especially as a DYRK1A inhibitor.
Industry: Limited industrial applications due to its research-oriented nature.
Mecanismo De Acción
- The compound likely exerts its effects through interactions with specific molecular targets.
- For example, as a DYRK1A inhibitor, it may modulate kinase activity and downstream signaling pathways.
Comparación Con Compuestos Similares
- Similar compounds include other 1,3-thiazolidin-4-ones and related heterocyclic structures.
- Notable uniqueness lies in its specific substituents and stereochemistry.
- Lead compounds identified in related studies include (5Z)-5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one and (5Z)-5-benzo[1,3]dioxol-5-ylmethylene-2-(pyridin-2-yl)amino-1,3-thiazol-4(5H)-one.
Remember that this compound’s research is ongoing, and its full potential is yet to be explored
Propiedades
Número CAS |
623936-35-6 |
|---|---|
Fórmula molecular |
C30H33N3O2S2 |
Peso molecular |
531.7 g/mol |
Nombre IUPAC |
(5Z)-3-cyclohexyl-5-[[3-[2-methyl-3-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C30H33N3O2S2/c1-20(2)19-35-26-16-10-15-25(21(26)3)28-22(18-32(31-28)23-11-6-4-7-12-23)17-27-29(34)33(30(36)37-27)24-13-8-5-9-14-24/h4,6-7,10-12,15-18,20,24H,5,8-9,13-14,19H2,1-3H3/b27-17- |
Clave InChI |
NHADXRJUKYWGTC-PKAZHMFMSA-N |
SMILES isomérico |
CC1=C(C=CC=C1OCC(C)C)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C4CCCCC4)C5=CC=CC=C5 |
SMILES canónico |
CC1=C(C=CC=C1OCC(C)C)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C4CCCCC4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(E)-2-phenylethenyl]-1H-imidazole](/img/structure/B12009106.png)
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B12009113.png)


![5-(4-chlorophenyl)-4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12009142.png)

![2-(3-bromophenoxy)-N'-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide](/img/structure/B12009146.png)
![N-(3,4-dimethylphenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12009155.png)


![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12009176.png)
![6-Amino-4-(3-bromophenyl)-3-tert-butyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12009177.png)
![(5Z)-3-ethyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12009184.png)
![2-allyl-6-{(E)-[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B12009185.png)
